- Synthesis of UV absorbent menthyl salicylateHuaxue Yu Shengwu Gongcheng, 2004, 21(6), 23-25,
Cas no 89-46-3 (Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-)

89-46-3 structure
Nome del prodotto:Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
- Menthyl Salicylate
- MENTHYL SALICYLATE MIXTURE OF ISOMERS
- MENTHYL SALICYLATE(RG)
- 1-Menthyl salicylate
- Contrasol
- Einecs 201-909-7
- menthyl
- Salimenthol
- Samol
- Sunburn preventive No.1
- Benzoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)- (ZCI)
- Salicylic acid, p-menth-3-yl ester (6CI, 7CI, 8CI)
- Menthol, salicylate
- Sunburn preventive No. 1
- MFCD00042623
- NSC-3725
- Benzoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1.alpha.,2.beta.,5.alpha.)-
- SR-01000944490
- NCGC00181042-01
- SCHEMBL17780
- 2-Isopropyl-5-methylcyclohexyl salicylate #
- SR-01000944490-1
- 109423-22-5
- 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate
- NCGC00181042-02
- (5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate
- Contrasol; Salimenthol; Samol
- CHEMBL1905909
- NSC3725
- 89-46-3
- 2-isopropyl-5-methylcyclohexyl 2-hydroxybenzoate
- DTXSID70858853
- NS00013846
- SBI-0654016.0001
- menthylsalicylat
-
- MDL: MFCD00042623
- Inchi: 1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1
- Chiave InChI: SJOXEWUZWQYCGL-DVOMOZLQSA-N
- Sorrisi: C([C@@H]1CC[C@@H](C)C[C@H]1OC(C1C=CC=CC=1O)=O)(C)C
Proprietà calcolate
- Massa esatta: 276.17300
- Massa monoisotopica: 276.17254462g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 4
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5Ų
- XLogP3: 5.4
Proprietà sperimentali
- Densità: 1.04 g/mL at 20 °C(lit.)
- Punto di ebollizione: 186-190 °C/12 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 212 ° f
Celsius: 100 ° c - Indice di rifrazione: n20/D 1.52
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents. Combustible.
- PSA: 46.53000
- LogP: 4.00980
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H413
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB166456-100 ml |
Menthyl salicylate; . |
89-46-3 | 100 ml |
€187.10 | 2024-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-252994-100 ml |
Menthyl salicylate, |
89-46-3 | 100 ml |
¥790.00 | 2023-09-05 | ||
1PlusChem | 1P003RXL-25g |
Menthyl salicylate |
89-46-3 | 94%(GCtotal) | 25g |
$90.00 | 2024-04-20 | |
A2B Chem LLC | AB75369-25g |
Menthyl salicylate |
89-46-3 | 94%(GCtotal) | 25g |
$73.00 | 2024-04-19 | |
ChromaDex Standards | ASB-00013208-001-1g |
MENTHYL SALICYLATE |
89-46-3 | 1g |
$35.00 | 2023-10-25 | ||
1PlusChem | 1P003RXL-1g |
Menthyl salicylate |
89-46-3 | 94%(GCtotal) | 1g |
$32.00 | 2024-04-20 | |
ChromaDex Standards | ASB-00013208-001-1g |
MENTHYL SALICYLATE |
89-46-3 | 1g |
$39.00 | 2024-02-29 | ||
A2B Chem LLC | AB75369-100g |
Menthyl salicylate |
89-46-3 | 94%(GCtotal) | 100g |
$217.00 | 2024-04-19 | |
1PlusChem | 1P003RXL-5g |
Menthyl salicylate |
89-46-3 | 94%(GCtotal) | 5g |
$45.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96180-1g |
MENTHYL SALICYLATE |
89-46-3 | 1g |
¥658.0 | 2021-09-08 |
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Raw materials
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Preparation Products
Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- Letteratura correlata
-
Katie J. Emery,Tell Tuttle,John A. Murphy Org. Biomol. Chem. 2017 15 8810
-
3. Index pages
-
5. CCXCVI.—Optical activity and the polarity of substituent groups. Part XI. sec.-β-Octyl esters of benzoic acids containing basic and acidic substituentsH. Gordon Rule,John Bramwell Miles,W. Eoghan MacGillivray J. Chem. Soc. 1929 2274
89-46-3 (Benzoic acid,2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-) Prodotti correlati
- 85252-25-1(isodecyl salicylate)
- 52253-93-7((3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate)
- 118-56-9(Homosalate)
- 1152560-87-6(4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine)
- 1396782-03-8(methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}sulfamoyl)benzoate)
- 1798463-99-6(N-(4-Fluorophenyl)-N′-[2-(2-furanyl)-2-methoxyethyl]urea)
- 93021-71-7(1,1-diphenylbut-3-en-2-one)
- 1021031-09-3(N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methylbenzamide)
- 5261-52-9((4-methylnaphthalen-1-yl)methanethiol)
- 201008-72-2(N6-[[(2,4-Dichlorophenyl)methoxy]carbonyl]-L-lysine phenylmethyl ester monohydrochloride)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti
